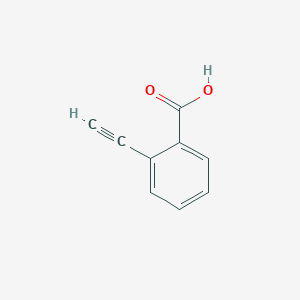2-Ethynylbenzoic acid
CAS No.: 33578-00-6
Cat. No.: VC2520653
Molecular Formula: C9H6O2
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33578-00-6 |
|---|---|
| Molecular Formula | C9H6O2 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 2-ethynylbenzoic acid |
| Standard InChI | InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) |
| Standard InChI Key | IOSGANIYBODQTB-UHFFFAOYSA-N |
| SMILES | C#CC1=CC=CC=C1C(=O)O |
| Canonical SMILES | C#CC1=CC=CC=C1C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Ethynylbenzoic acid consists of a benzoic acid scaffold with an ethynyl (acetylenic) group at the 2-position (ortho to the carboxylic acid). This structural arrangement creates a compound with multiple reactive sites: the carboxylic acid group, the carbon-carbon triple bond, and the aromatic ring.
The structure can be represented by the following identifiers:
-
IUPAC Name: 2-ethynylbenzoic acid
-
Molecular Formula: C9H6O2
-
SMILES Notation: C#CC1=CC=CC=C1C(=O)O
-
InChI: InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11)
Physical Properties
Table 1: Physical Properties of 2-Ethynylbenzoic Acid
| Property | Value | Note |
|---|---|---|
| CAS Number | 33578-00-6 | Registry identifier |
| Molecular Weight | 146.14 g/mol | Calculated from molecular formula |
| Physical State | Solid | At room temperature |
| Melting Point | 121-123°C | Experimental value |
| Boiling Point | 282.1±23.0°C | Predicted value |
| Density | 1.23±0.1 g/cm³ | Predicted value |
| pKa | 3.45±0.36 | Predicted value |
| Recommended Storage | 2-8°C | For research samples |
The compound appears as a solid at room temperature with a well-defined melting point, indicating its stability under ambient conditions . The relatively high melting point reflects the presence of intermolecular hydrogen bonding through the carboxylic acid group.
Chemical Properties
2-Ethynylbenzoic acid exhibits chemical behavior characteristic of both benzoic acid derivatives and terminal alkynes. The carboxylic acid group displays typical acidic properties with a predicted pKa of approximately 3.45, making it slightly more acidic than benzoic acid itself . This increased acidity can be attributed to the electron-withdrawing effect of the ethynyl group.
The terminal alkyne functionality serves as a reactive handle for numerous transformations, including:
-
Metal-catalyzed cyclization reactions
-
Cross-coupling reactions (e.g., Sonogashira coupling)
-
Click chemistry transformations
-
Addition reactions across the triple bond
The proximity of the carboxylic acid to the alkyne creates opportunities for intramolecular reactions, which forms the basis for many of its synthetic applications.
Synthetic Applications
Synthesis of Heterocyclic Compounds
One of the most significant applications of 2-ethynylbenzoic acid is in the synthesis of heterocyclic compounds, particularly isocoumarins. These are important structural subunits in numerous natural products with diverse biological properties .
Palladium-Catalyzed Oxidative Carbonylation
Another valuable transformation is the palladium-catalyzed oxidative carbonylation of 2-ethynylbenzoic acid derivatives. This reaction leads to alkyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetates with high regio- and stereoselectivity .
Under the catalytic influence of PdI₂ (2 mol%) in conjunction with KI (20 mol%), 2-[(trimethylsilyl)ethynyl]benzoic acids can be converted into the corresponding isobenzofuranones in high to excellent yields (70-98%) . The proposed reaction mechanism involves syn 5-exo-dig cyclization, carbon monoxide insertion, and nucleophilic displacement by an alcohol, with desilylation occurring under the reaction conditions .
Related Derivatives and Modifications
Substituted Derivatives
Various derivatives of 2-ethynylbenzoic acid have been synthesized and studied, often introducing substituents either on the aromatic ring or by modifying the terminal alkyne. Some notable examples include:
-
2-(2-Phenylethynyl)benzoic acid: Features a phenyl group attached to the terminal carbon of the alkyne, forming an internal alkyne .
-
2-(2-Thiophen-3-yl)ethynyl]benzoic acid: Contains a thiophenyl substituent on the alkyne .
-
3-Methyl-2-(2-phenylethynyl)benzoic acid: Contains both a methyl group at the 3-position of the benzoic acid and a phenyl-substituted alkyne .
These modifications can significantly alter the reactivity and physical properties of the compounds, enabling fine-tuning for specific applications.
Trimethylsilyl Protection
The terminal alkyne in 2-ethynylbenzoic acid is often protected with a trimethylsilyl (TMS) group during synthetic sequences. 2-[(Trimethylsilyl)ethynyl]benzoic acid serves as a protected form that can be desilylated under appropriate conditions . This protection strategy is particularly useful when selectivity is required in multi-step syntheses.
Applications in Research and Development
Medicinal Chemistry
As an intermediate in organic synthesis, 2-ethynylbenzoic acid plays a crucial role in the development of pharmaceuticals . The isocoumarin structures derived from this compound have been reported to possess various biological activities, including:
-
Antimicrobial properties
-
Anti-inflammatory effects
-
Antitumor activity
-
Enzyme inhibition properties
These biological activities make derivatives of 2-ethynylbenzoic acid valuable targets in medicinal chemistry research.
Material Science
The reactivity of the ethynyl group provides opportunities for creating more complex molecular architectures, making 2-ethynylbenzoic acid valuable in material science applications . Potential uses include:
-
Development of functional polymers
-
Creation of molecular switches and sensors
-
Synthesis of compounds with interesting optical properties
-
Design of molecular electronics components
Organic Synthesis Methodology
Beyond specific applications, 2-ethynylbenzoic acid serves as a model substrate for developing new synthetic methodologies. The studies on metal-catalyzed transformations of this compound contribute to the broader field of organic synthesis by establishing new reaction pathways and catalytic systems.
Comparative Analysis with Related Compounds
2-Ethynylbenzoic acid shares structural similarities with other ortho-substituted benzoic acids, but its unique reactivity stems from the presence of the ethynyl group. A related compound, 2-(2-carboxyphenyl)-3-ethynylbenzoic acid, contains both a 2-carboxyphenyl substituent and an ethynyl group . This more complex structure demonstrates how the basic framework of 2-ethynylbenzoic acid can be incorporated into larger molecular systems.
The proximity of the carboxylic acid and ethynyl groups in 2-ethynylbenzoic acid creates favorable conditions for intramolecular reactions, distinguishing it from para- or meta-substituted analogs where such reactions would be geometrically less favorable.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume